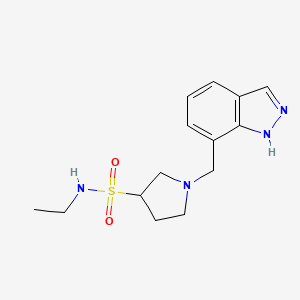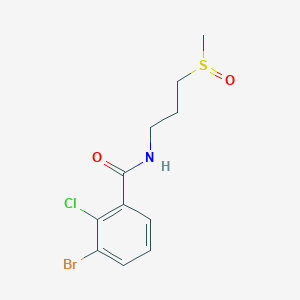
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide, also known as MTSB, is a chemical compound that has been extensively studied for its potential use in scientific research. MTSB belongs to the class of sulfonamide compounds and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase, which prevents the kinase from phosphorylating its substrate. This leads to a disruption of the signaling pathway that the kinase is involved in, which can result in a variety of effects on the cell.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide in lab experiments is its selectivity for certain protein kinases, which allows for more precise manipulation of specific signaling pathways. However, one limitation of using this compound is its potential for off-target effects, which can lead to unintended consequences and may require additional experimentation to confirm the specificity of the compound.
Direcciones Futuras
There are several potential future directions for research on 2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide, including:
1. Investigating the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Exploring the use of this compound in combination with other compounds to enhance its efficacy and specificity.
3. Studying the effects of this compound on other signaling pathways and cellular processes to identify additional potential therapeutic targets.
4. Developing more potent and selective analogs of this compound for use in scientific research and potential therapeutic applications.
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to selectively inhibit the activity of certain protein kinases, which can have a variety of biochemical and physiological effects on the cell. While there are both advantages and limitations to using this compound in lab experiments, there are several potential future directions for research on this compound that could lead to new therapeutic applications.
Métodos De Síntesis
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2-methoxy-4-nitrobenzenesulfonyl chloride with N,N-dimethylthioformamide to form the intermediate 2-methoxy-N,N-dimethyl-4-nitrobenzenesulfonamide. The intermediate is then reduced with sodium dithionite to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide has been used in scientific research for its potential to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. This compound has been shown to selectively inhibit the activity of certain protein kinases, such as JNK and p38, which are involved in the regulation of cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
2-methoxy-N,N-dimethyl-4-(thiophen-2-ylmethylamino)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-16(2)21(17,18)14-7-6-11(9-13(14)19-3)15-10-12-5-4-8-20-12/h4-9,15H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBQIUBNNPLQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)NCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7647286.png)
![5-[[methyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647294.png)
![4-[[4-[(2-Methoxyphenyl)methoxy]piperidin-1-yl]methyl]thiadiazole](/img/structure/B7647312.png)
![4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole](/img/structure/B7647326.png)
![N-ethyl-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647334.png)
![4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]thiadiazole](/img/structure/B7647340.png)
![(2R)-2-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B7647348.png)

![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)

![1-(2-methoxyethyl)-4-[(3-phenyl-1H-pyrazol-5-yl)methyl]piperazin-2-one](/img/structure/B7647378.png)
![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)

![N-methyl-1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7647391.png)